2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid
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Overview
Description
2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid is a complex organic compound that features a unique structure combining a furochromenyl core with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenyl core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the furochromenyl core.
Attachment of the acetamido and butanoic acid groups: These functional groups are typically introduced through amide bond formation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the furochromenyl core could facilitate specific interactions with biological molecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid stands out due to its combination of a furochromenyl core and a fluorophenyl group, which may confer unique chemical and biological properties. This distinct structure could result in different reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C24H20FNO6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C24H20FNO6/c1-3-19(23(28)29)26-22(27)9-16-12(2)15-8-17-18(13-4-6-14(25)7-5-13)11-31-20(17)10-21(15)32-24(16)30/h4-8,10-11,19H,3,9H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
ZYRUVSSWAWTETR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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